Elacytarabine was synthesized by Clavis Pharma and is classified as a lipophilic nucleoside analogue. Its development was motivated by the need for more effective treatments in patients with AML who exhibit resistance to standard therapies, particularly those related to decreased expression of the human equilibrative nucleoside transporter 1 (hENT1) and increased activity of cytidine deaminase (CDA), which deactivates cytarabine into inactive metabolites .
The synthesis of elacytarabine involves the esterification of cytarabine with elaidic acid, a process that modifies the chemical structure to enhance its lipophilicity. This modification allows elacytarabine to penetrate cell membranes more effectively than its parent compound, cytarabine.
The resulting compound retains the core structure of cytarabine while incorporating the lipophilic elaidic acid moiety, which significantly alters its pharmacokinetic properties .
Elacytarabine's molecular structure can be described as follows:
This structural modification allows elacytarabine to exhibit prolonged retention within cells compared to cytarabine, facilitating sustained therapeutic action .
Elacytarabine undergoes several key chemical reactions once administered:
These reactions highlight elacytarabine's potential advantages over traditional therapies by maintaining higher intracellular concentrations of active metabolites for extended periods .
Elacytarabine's mechanism of action parallels that of cytarabine but with enhanced efficacy:
Clinical studies have shown that elacytarabine can remain effective even in cell lines resistant to conventional therapies .
Elacytarabine exhibits several notable physical and chemical properties:
These properties contribute significantly to its effectiveness as an anticancer agent .
Elacytarabine is primarily being investigated for its applications in treating:
The ongoing research aims to establish elacytarabine as a viable treatment option for relapsed or refractory hematological malignancies, potentially improving outcomes for patients who have limited treatment options available .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4